molecular formula C8H7F3N2O B1428923 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide CAS No. 1128192-05-1

2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide

Cat. No.: B1428923
CAS No.: 1128192-05-1
M. Wt: 204.15 g/mol
InChI Key: XEANSVLDCCFVLI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-methylpyridin-3-yl)acetamide is an organic compound with the molecular formula C8H7F3N2O It is characterized by the presence of a trifluoromethyl group attached to an acetamide moiety, which is further connected to a 4-methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methyl-3-pyridinecarboxylic acid and trifluoroacetic anhydride.

    Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Formation of Acetamide: The acid chloride is then reacted with ammonia or an amine to form the acetamide derivative.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced using trifluoroacetic anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the acetamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using nucleophiles like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 in methanol.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted acetamides with different nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Studies have explored its use in the development of anti-inflammatory and anticancer agents.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for applications requiring high thermal and chemical stability.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, affecting various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(2-methylpyridin-3-yl)acetamide
  • 2,2,2-Trifluoro-N-(4-chloropyridin-3-yl)acetamide

Uniqueness

Compared to similar compounds, 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide is unique due to the presence of the 4-methyl group on the pyridine ring. This structural variation can significantly influence its chemical reactivity and biological activity, making it a distinct entity in the realm of trifluoromethylated acetamides.

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c1-5-2-3-12-4-6(5)13-7(14)8(9,10)11/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEANSVLDCCFVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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